An In-Depth Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride: Properties, Synthesis, and Applications
Introduction
N-(2-Aminoethyl)acrylamide hydrochloride (AEAM-HCl) is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and biomedicine. Its molecular architecture, featuring a polymerizable acrylamide group and a reactive primary amine, makes it an invaluable building block for the synthesis of advanced functional polymers.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a wide range of applications.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization behavior, and key applications of AEAM-HCl for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical Properties
AEAM-HCl is a white to off-white solid that is soluble in water and some organic solvents.[3] Its dual functionality, stemming from the vinyl group of the acrylamide moiety and the primary amine, dictates its chemical reactivity and utility.[1] The primary amine group allows for post-polymerization modification and imparts a cationic nature to the resulting polymers, making them pH-responsive.[2]
Table 1: Physicochemical Properties of N-(2-Aminoethyl)acrylamide Hydrochloride
| Property | Value | Source |
| CAS Number | 54641-27-9 | [3][4] |
| Molecular Formula | C₅H₁₁ClN₂O | [4] |
| Molecular Weight | 150.61 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 79-81 °C | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
| Purity | ≥ 95% |
Section 2: Synthesis and Purification
The most common and well-established method for synthesizing N-(2-Aminoethyl)acrylamide is through the nucleophilic acyl substitution reaction between acryloyl chloride and ethylenediamine.[1] The hydrochloride salt is then typically formed by reacting the free base with hydrochloric acid.
Causality in Experimental Choices:
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Low Temperature (0-5 °C): This is crucial to minimize side reactions, such as the polymerization of the acryloyl chloride or the final product, and to control the exothermic nature of the reaction.[1]
-
Dry Organic Solvents: Solvents like tetrahydrofuran (THF) or dichloromethane are used to prevent the hydrolysis of the highly reactive acryloyl chloride.[1]
-
Use of a Base: A non-nucleophilic base, such as triethylamine, is often added to neutralize the hydrogen chloride byproduct generated during the reaction, driving the reaction to completion.[1]
Experimental Protocol: Synthesis of N-(2-Aminoethyl)acrylamide Hydrochloride
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Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with a solution of ethylenediamine in a dry organic solvent. The flask is cooled to 0-5 °C in an ice bath.
-
Addition of Acryloyl Chloride: A solution of acryloyl chloride in the same dry solvent is added dropwise to the stirred ethylenediamine solution over a period of 2-6 hours, maintaining the low temperature.[1]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[5]
-
Workup: The resulting mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol.[5]
-
Salt Formation: The purified N-(2-Aminoethyl)acrylamide free base is dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid to yield the hydrochloride salt. The product is then isolated by filtration or evaporation.
Section 4: Key Applications in Research and Development
The unique properties of AEAM-HCl and its corresponding polymers make them suitable for a variety of advanced applications.
-
Hydrogels and Biomaterials: AEAM-HCl is a key component in the development of hydrogels for drug delivery and tissue engineering. [1][6][7]The amine groups contribute to the crosslinking of the hydrogel network and can be used to immobilize bioactive molecules. [7]The pH-sensitivity of these hydrogels allows for the controlled release of encapsulated therapeutic agents in response to specific physiological environments. [2][8]
-
Bioconjugation: The primary amine of AEAM-HCl serves as a versatile anchor point for bioconjugation reactions. [1][7]This allows for the covalent attachment of biomolecules to polymer backbones or surfaces, which is critical for creating biosensors, targeted drug delivery systems, and functionalized biomedical coatings. [7]
-
Gene Delivery: The cationic nature of poly(AEAM-HCl) allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These "polyplexes" can facilitate the entry of genetic material into cells, making these polymers promising non-viral vectors for gene therapy.
-
Surface Modification: Polymers derived from AEAM-HCl can be used to modify the surface properties of materials, improving characteristics like adhesion and biocompatibility. [2]
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N-(2-Aminoethyl)acrylamide hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to avoid contact with skin, eyes, and clothing. [3][9]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors. [3]* Storage: Store AEAM-HCl in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. [3]For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended. [3]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [3]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [9]
Conclusion
N-(2-Aminoethyl)acrylamide hydrochloride is a highly valuable and versatile monomer for the synthesis of functional polymers. Its unique combination of a polymerizable acrylamide group and a reactive primary amine has led to its widespread use in the development of advanced materials for biomedical and industrial applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.
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- MDPI. (2023). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance.
- ResearchGate. (2025, August 7). Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization in Water.
- NIH National Center for Biotechnology Information. (2023, March 13). Rapid RAFT Polymerization of Acrylamide with High Conversion.
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- Frontiers. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness.
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